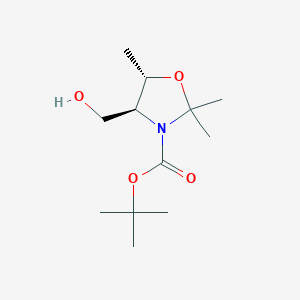![molecular formula C13H12N2OS B1519404 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide CAS No. 1094486-06-2](/img/structure/B1519404.png)
2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide
Overview
Description
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide is a chemical compound with the molecular formula C13H12N2OS. It belongs to the class of indeno-thiophenes, which are characterized by their fused ring structures containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amine and carboxamide groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable for further research and development in various scientific fields.
Scientific Research Applications
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide has diverse applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its biological activity. Additionally, it is used in the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism by which 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Amino-N-ethyl-8H-indeno[2,1-b]thiophene-3-carboxamide
2-Amino-N-phenyl-8H-indeno[2,1-b]thiophene-3-carboxamide
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-amino-N-methyl-4H-indeno[2,1-b]thiophene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGUUVLQOMRBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1C3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-aminophenyl)formamido]propanamide](/img/structure/B1519337.png)
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)



![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)


